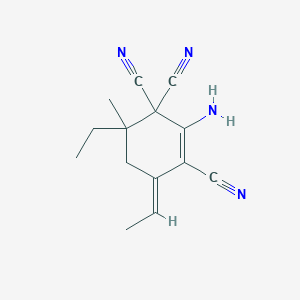![molecular formula C16H18ClN3O2 B14159118 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide CAS No. 900288-65-5](/img/structure/B14159118.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide is a compound that belongs to the class of oxadiazole derivatives
準備方法
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide involves several steps. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl cyanoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with cyclopentylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反応の分析
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent
Medicine: Research indicates its potential use in developing new drugs for treating bacterial and fungal infections
Industry: It can be used in the development of new materials with specific properties, such as improved stability and reactivity
作用機序
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition disrupts normal cellular processes, leading to the desired biological effects .
類似化合物との比較
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide can be compared with other oxadiazole derivatives, such as:
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Studied for its antiproliferative and apoptotic activities.
特性
CAS番号 |
900288-65-5 |
|---|---|
分子式 |
C16H18ClN3O2 |
分子量 |
319.78 g/mol |
IUPAC名 |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-7-5-11(6-8-12)16-19-15(22-20-16)10-9-14(21)18-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,18,21) |
InChIキー |
IECQREYPFLJVNU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
溶解性 |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


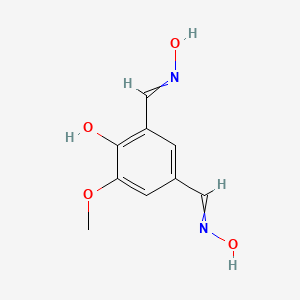
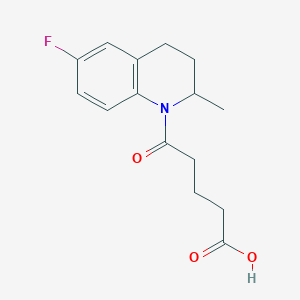
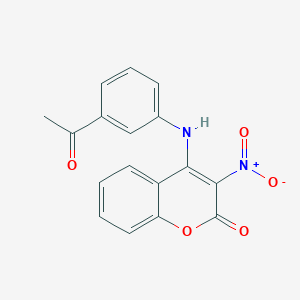

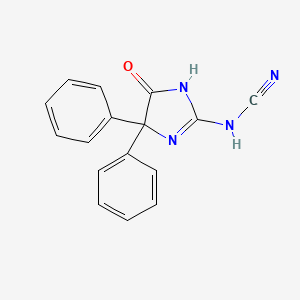
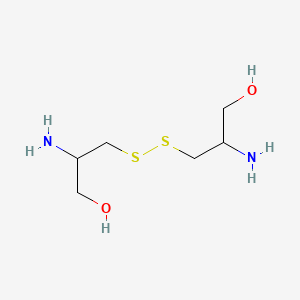
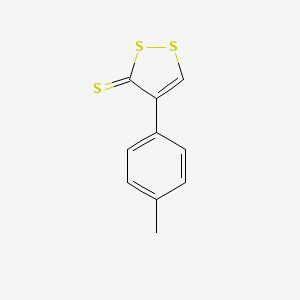
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
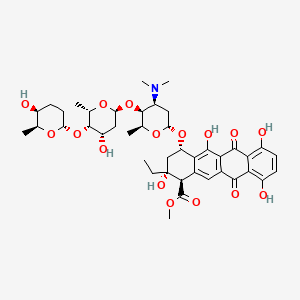
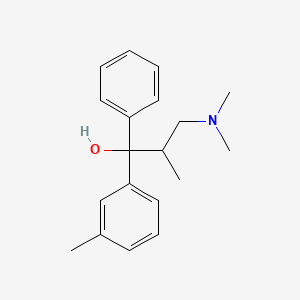
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
